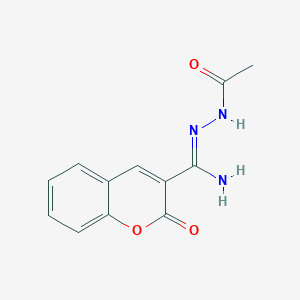

![molecular formula C25H22FNO5S B2709616 3-(4-ethoxybenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one CAS No. 866340-49-0](/img/structure/B2709616.png)

3-(4-ethoxybenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The sulfonyl group is a strong electron-withdrawing group, which could influence the electronic properties of the molecule. The fluorophenyl and ethoxyphenyl groups could also contribute to the compound’s overall polarity .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the sulfonyl group could potentially undergo substitution reactions, while the ethoxy group could be involved in elimination reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its molecular structure and the nature of its functional groups. For example, its solubility could be influenced by the polar sulfonyl and ether groups, while its melting and boiling points could be affected by the size and complexity of the molecule .Aplicaciones Científicas De Investigación

Antibacterial Agents

- A study by Hashimoto et al. (2007) discusses the synthesis of related sulfone compounds used in the development of broad-spectrum antibacterial agents effective against resistant organisms like MRSA (Hashimoto et al., 2007).

Antitumor Agents

- Chou et al. (2010) explored 2-phenylquinolin-4-ones, leading to an anticancer drug candidate, with derivatives showing significant inhibitory activity against tumor cell lines (Chou et al., 2010).

Herbicidal Activities

- Luo et al. (2008) synthesized triazolinone derivatives incorporating quinoline structures, showing promising herbicidal activities for the control of broadleaf weeds in rice fields (Luo et al., 2008).

Chemical Synthesis

- Ukrainets et al. (2014) and Khaligh (2014) discuss the synthesis of related quinoline derivatives in different chemical contexts (Ukrainets et al., 2014); (Khaligh, 2014).

Fluorescent Probes and Sensors

- Sun et al. (2018) and Zhang et al. (2011) developed novel fluorescent probes and sensors based on quinoline derivatives for biological and chemical applications (Sun et al., 2018); (Zhang et al., 2011).

Inhibition of Phenylethanolamine N-Methyltransferase

- Grunewald et al. (2006) investigated the inhibition properties of related compounds on phenylethanolamine N-methyltransferase, an enzyme involved in neurotransmitter regulation (Grunewald et al., 2006).

Tubulin Polymerization Inhibition

- Gastpar et al. (1998) studied methoxy-substituted indoles, structurally similar to quinolines, for their ability to inhibit tubulin polymerization, impacting cancer cell growth (Gastpar et al., 1998).

Proton Exchange Membranes

- Kim et al. (2008) synthesized sulfonated poly(arylene ether sulfone) copolymers, incorporating sulfone groups for use in fuel cell membranes (Kim et al., 2008).

Structural Analysis

- Studies like those by Ohba et al. (2012) focus on the crystal structures of related compounds, providing insights into their molecular configurations (Ohba et al., 2012).

Direcciones Futuras

Propiedades

IUPAC Name |

3-(4-ethoxyphenyl)sulfonyl-1-[(2-fluorophenyl)methyl]-6-methoxyquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22FNO5S/c1-3-32-18-8-11-20(12-9-18)33(29,30)24-16-27(15-17-6-4-5-7-22(17)26)23-13-10-19(31-2)14-21(23)25(24)28/h4-14,16H,3,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSABEBVCHMBTHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22FNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE](/img/structure/B2709536.png)

![2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B2709541.png)

![2-acetamido-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(methylthio)butanamide](/img/structure/B2709542.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2709546.png)

![4-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline](/img/structure/B2709549.png)

![N-{5-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-YL}-2-(2-methoxyphenoxy)acetamide](/img/structure/B2709551.png)

![N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-methoxybenzamide](/img/structure/B2709554.png)